molecular formula C9H16N2O3 B6812488 N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide

N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B6812488
M. Wt: 200.23 g/mol
InChI Key: QIZQSOPTQYYOOT-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide is a compound that features a four-membered azetidine ring and a dioxane moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the dioxane ring further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-9(11-2-1-3-11)10-6-8-7-13-4-5-14-8/h8H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQSOPTQYYOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)NCC2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with dioxane-containing reagents. One common method includes the nucleophilic substitution reaction where an azetidine precursor reacts with a dioxane derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azetidines or dioxane derivatives.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.

    N-(methanesulfonyl)azetidine: Used in polymerization reactions.

    2-azetidinone: A key intermediate in the synthesis of β-lactam antibiotics.

Uniqueness

N-(1,4-dioxan-2-ylmethyl)azetidine-1-carboxamide stands out due to the presence of both the azetidine and dioxane rings, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.

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